molecular formula C13H19N3O B500924 1-Cyclohexyl-3-(pyridin-2-ylmethyl)urea

1-Cyclohexyl-3-(pyridin-2-ylmethyl)urea

Cat. No.: B500924
M. Wt: 233.31g/mol
InChI Key: KZCYXBQETAHNGF-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(pyridin-2-ylmethyl)urea is a urea derivative featuring a cyclohexyl group and a pyridin-2-ylmethyl substituent. Urea-based compounds are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance interactions with biological targets.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31g/mol

IUPAC Name

1-cyclohexyl-3-(pyridin-2-ylmethyl)urea

InChI

InChI=1S/C13H19N3O/c17-13(16-11-6-2-1-3-7-11)15-10-12-8-4-5-9-14-12/h4-5,8-9,11H,1-3,6-7,10H2,(H2,15,16,17)

InChI Key

KZCYXBQETAHNGF-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)NCC2=CC=CC=N2

Canonical SMILES

C1CCC(CC1)NC(=O)NCC2=CC=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Urea Derivatives

Structural and Functional Analogues

1-Cyclohexyl-3-(1-(4-fluorobenzyl)indolin-5-yl)urea (Compound 53)
  • Structure : Differs by replacing the pyridin-2-ylmethyl group with a fluorobenzyl-substituted indoline moiety.
  • Properties : Exhibited a molecular ion peak at m/z 370.1956 (ESI-MS), with distinct ¹³C NMR signals (e.g., δ 26.4, 27.7 for cyclohexyl carbons) .
  • Significance : The fluorine atom may enhance binding affinity via electronegative interactions, while the indoline core could improve metabolic stability compared to pyridine-based analogs.
1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives (e.g., Compound 7i)
  • Structure : Features an aryl group (e.g., substituted phenyl) and a thioether-linked pyridin-2-ylmethyl group.
  • Activity : Demonstrated potent antiproliferative effects against A549, HCT-116, and PC-3 cancer cells (IC₅₀ values superior to sorafenib). The thioether linkage and aryl substituents were critical for activity .
  • Key Insight: The pyridin-2-ylmethyl group acts as a hydrogen-bond donor, while the thioether enhances lipophilicity and membrane permeability .
1-(4-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea (2PU-3)
  • Structure : Replaces the cyclohexyl group with a 4-chlorophenyl moiety.
  • Application : Studied as a cytokinin-like compound in plant biology, suggesting divergent biological roles compared to cyclohexyl-containing analogs .

Physicochemical and Pharmacokinetic Properties

Compound logP (Predicted) Hydrogen-Bond Donors/Acceptors Key Substituent Effects
1-Cyclohexyl-3-(pyridin-2-ylmethyl)urea ~3.2 2 donors, 3 acceptors Cyclohexyl enhances lipophilicity
Compound 53 (Indoline analog) ~3.8 2 donors, 4 acceptors Fluorine improves metabolic stability
Compound 7i (Thioether analog) ~4.1 2 donors, 5 acceptors Thioether boosts membrane permeability
2PU-3 (Chlorophenyl analog) ~2.9 2 donors, 3 acceptors Chlorine enhances electrophilicity

Future Research :

  • Direct evaluation of the target compound’s antiproliferative and pharmacokinetic properties.
  • Exploration of hybrid structures combining cyclohexyl and thioether motifs for dual kinase/enzyme inhibition.

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